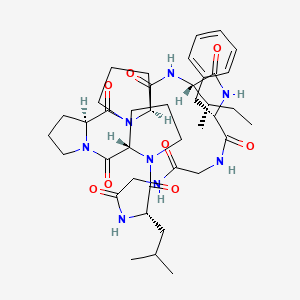

Heterophyllin B

Beschreibung

Eigenschaften

IUPAC Name |

(3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t25-,27-,28-,29-,30-,31-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAVLJJQNUHRMR-PPLFBOPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)CC(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Molecular Mechanisms of Heterophyllin B Formation

Elucidation of the Biosynthetic Route

The production of Heterophyllin B in P. heterophylla is a sophisticated biological process. Research has illuminated a specific and elegant pathway responsible for its synthesis, distinguishing it from other known peptide synthesis mechanisms.

Ribosome-Dependent Production (RiPP) Mechanism

This compound is synthesized via a ribosome-dependent pathway, classifying it as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). nih.govnih.gov This mechanism involves the initial translation of a precursor peptide from an mRNA template by the ribosome. This precursor peptide then undergoes a series of enzymatic modifications to yield the final, mature cyclic peptide. nih.gov The core peptide sequence of this compound has been identified as IFGGLPPP. nih.govnih.gov This ribosomal origin is a key characteristic of a large and diverse class of natural products. nih.govresearchgate.net

Distinction from Non-Ribosomal Peptide Synthetase Pathways

The biosynthesis of this compound is distinctly different from the non-ribosomal peptide synthetase (NRPS) pathway, another major route for the production of peptide natural products. nih.gov Unlike the template-driven ribosomal synthesis of RiPPs, NRPSs are large, multi-enzyme complexes that assemble peptides in a stepwise fashion without a direct mRNA template. The evidence strongly indicates that this compound's formation is not dependent on such a mechanism, but rather on the ribosomal synthesis of a precursor peptide encoded by a specific gene. nih.govfrontiersin.org

Genetic Basis of Biosynthesis

The ribosomal synthesis of this compound is fundamentally directed by a specific gene that encodes the precursor peptide. The identification and functional analysis of this gene have been pivotal in understanding the complete biosynthetic pathway.

Identification and Characterization of the Precursor Gene (prePhHB)

Through transcriptome sequencing and analysis, the precursor gene for this compound, designated as prePhHB, has been successfully identified in P. heterophylla. nih.govresearchgate.net This gene encodes a precursor peptide that contains the core sequence of this compound, which is flanked by leader and trailer sequences that are crucial for guiding the post-translational modifications. researchgate.net

Functional Validation of prePhHB in vivo and in vitro

The function of the prePhHB gene has been rigorously validated through both in vivo and in vitro experiments. nih.govnih.gov

In vitro enzymatic synthesis: The linear precursor peptide encoded by prePhHB was chemically synthesized and then treated with protein extracts from P. heterophylla. This resulted in the successful enzymatic conversion of the linear precursor into the cyclic this compound, confirming the role of the precursor peptide and the presence of the necessary modifying enzymes in the plant. nih.gov

In vivo heterologous expression: The prePhHB gene was expressed in a heterologous host, transgenic tobacco. The expression of prePhHB in tobacco plants led to the production of this compound, providing strong evidence for the gene's direct involvement in the peptide's biosynthesis. nih.govfrontiersin.org

Correlation between prePhHB Gene Expression and this compound Accumulation

A direct and positive correlation has been established between the expression levels of the prePhHB gene and the accumulation of this compound in different tissues of P. heterophylla. nih.govresearchgate.net Tissues with higher levels of prePhHB mRNA transcripts were found to contain higher concentrations of this compound, further solidifying the role of this gene as the primary determinant of this compound production. nih.gov

| Tissue of P. heterophylla | Relative Expression Level of prePhHB | This compound Content (mg/g) |

| Phloem of tuberous roots | High | High |

| Stems | Moderate | Moderate |

| Leaves | Low | Low |

| Xylem of tuberous roots | Very Low | Very Low |

Impact of prePhHB Gene Mutations on this compound Synthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) derived from a precursor gene, prePhHB. nih.govnih.govresearchgate.net The expression of the prePhHB gene shows a positive correlation with the accumulation of this compound. nih.govnih.gov Consequently, mutations within this gene can significantly influence the synthesis and accumulation of the final cyclic peptide. nih.govnih.govresearchgate.net

Research conducted on different provenances of Pseudostellaria heterophylla revealed significant variations in this compound content, which were linked to genetic differences in the prePhHB gene. frontiersin.org For instance, in the "FJZR" provenance of P. heterophylla, this compound was not detected. frontiersin.org Analysis of this plant variant identified mutations in the prePhHB gene. These mutations are believed to result in the formation of an abnormal linear precursor peptide, which ultimately disrupts the synthesis of this compound. frontiersin.org It is hypothesized that these mutated genes, such as prePhHB-FJZR2 and prePhHB-FJZR3, may instead encode for new Caryophyllaceae-like cyclic peptides. frontiersin.org This demonstrates that genetic integrity of the prePhHB gene is a critical determinant for the successful biosynthesis of this compound. frontiersin.org

| P. heterophylla Provenance | This compound Detection Status | Underlying Genetic Factor |

|---|---|---|

| "GZSB", "JSJR", "AHXZ" | Detected | Presence of functional prePhHB gene |

| "FJZR" | Not Detected | Mutations in the prePhHB gene |

Enzymatic Conversion and Processing

The transformation of the linear precursor peptide encoded by prePhHB into the cyclic this compound is an enzyme-mediated process. A key enzyme in this pathway has been identified as a prolyl oligopeptidase. nih.gov

A specific prolyl oligopeptidase, designated PhPOP1, has been identified as essential for this compound biosynthesis. nih.gov This enzyme is responsible for catalyzing the cyclization of the linear precursor peptide, prePhHB, into the final, stable ring structure of this compound. nih.gov Heterologous transient expression assays have confirmed that PhPOP1 can successfully facilitate this conversion. nih.gov The function of PhPOP1 involves recognizing the linear peptide and mediating the head-to-tail transpeptidation to form the cyclic octapeptide. nih.govnih.gov

The expression of the PhPOP1 gene is not uniform throughout the P. heterophylla plant. It is highly expressed in the phloem and xylem tissues of the tuberous roots, which aligns with the known accumulation sites of this compound. nih.gov In terms of its location within the cell, PhPOP1 has been localized to the endoplasmic reticulum. nih.gov This subcellular localization suggests that the final cyclization step of this compound synthesis occurs within this organelle.

| Characteristic | Finding |

|---|---|

| High-Expression Tissues | Tuberous Root Phloem and Xylem |

| Subcellular Localization | Endoplasmic Reticulum |

To further confirm the vital role of PhPOP1 in the biosynthetic pathway, researchers have studied the effects of its overexpression. In experiments using P. heterophylla root cultures, the overexpression of the PhPOP1 gene led to a significant enhancement in the production of this compound. nih.gov This finding underscores that PhPOP1 is a key catalytic component and potentially a rate-limiting factor in the biosynthesis of this compound, making it a valuable target for increasing the yield of this compound. nih.gov

Heterologous Expression Systems for Biosynthesis Studies

To isolate and study the biosynthetic pathway of this compound, researchers have utilized heterologous expression systems. These systems involve introducing the gene(s) responsible for the compound's synthesis into a different, well-understood host organism.

Tobacco (Nicotiana tabacum) has been successfully used as a heterologous host to produce this compound. nih.govnih.govresearchgate.net Scientists introduced the precursor gene, prePhHB, into tobacco plants using Agrobacterium-mediated transformation. nih.govresearchgate.net The expression of the prePhHB gene was confirmed in the stems, leaves, and roots of the resulting transgenic tobacco plants. researchgate.net Subsequent analysis of the plant extracts using UPLC-MS/MS detected the presence of this compound in the transgenic tobacco, whereas no such compound was found in wild-type control plants. nih.govresearchgate.net This successful reconstitution of this compound production in a foreign host provides definitive evidence that the prePhHB gene encodes the necessary precursor peptide for its synthesis. nih.govnih.govfrontiersin.org

Pharmacological Activities and Biological Effects of Heterophyllin B

Anti-inflammatory Properties

Heterophyllin B demonstrates significant anti-inflammatory activities across various biological models. mdpi.com It has been shown to counteract inflammatory damage by targeting key pathways and mediators involved in the inflammatory cascade. nih.govijbs.com

Modulation of Lipopolysaccharide-Induced Inflammation

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation. This compound has been shown to effectively ameliorate LPS-induced inflammation in macrophage cell lines, which are crucial players in the body's inflammatory response. nih.govfrontiersin.org

Research has established that this compound can inhibit the production of key pro-inflammatory mediators when macrophages are stimulated by LPS. nih.govnih.gov In studies using RAW 264.7 macrophages, this compound significantly suppressed the generation of Nitric Oxide (NO), a signaling molecule that contributes to inflammation at high concentrations. nih.gov Furthermore, it dose-dependently decreased the production and mRNA expression levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govnih.gov These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition is a key target for anti-inflammatory therapies. nih.govmdpi.com

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Effect of this compound Treatment | Reference |

| Nitric Oxide (NO) | Inhibition of production | nih.gov |

| Interleukin-1β (IL-1β) | Dose-dependent suppression of production and mRNA levels | nih.gov |

| Interleukin-6 (IL-6) | Dose-dependent suppression of production and mRNA levels | nih.gov |

The underlying mechanism for this compound's anti-inflammatory action involves its interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. nih.govnih.gov This pathway is a central regulator of various cellular processes, including cell survival and inflammation. nih.govjst.go.jp Studies have shown that this compound counters the inflammatory damage induced by LPS through the inhibition of the PI3K/Akt signaling pathways. nih.govijbs.com Specifically, in LPS-stimulated RAW 264.7 macrophages, treatment with this compound led to an upregulation of the relative ratio of phosphorylated Akt (p-Akt) to total Akt and phosphorylated PI3K (p-PI3K) to total PI3K, indicating a modulatory effect on this pathway to curb the inflammatory response. nih.govnih.gov

Neuroinflammation Amelioration

This compound, a brain-permeable cyclopeptide, has demonstrated potential in alleviating neuroinflammation, a critical factor in the progression of neurodegenerative diseases and secondary injury cascades following trauma. nih.govbohrium.comresearchgate.net In mouse models of Alzheimer's disease, this compound has been shown to reduce neuroinflammation and improve cognitive and spatial memory. researchgate.netijbs.com It achieves this by modulating the immune response, such as alleviating the impairment of splenic T helper cells. ijbs.com Its ability to cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system highlights its therapeutic potential for neurological conditions characterized by an inflammatory component. nih.govnih.gov

Regulation of Myofibroblast Recruitment and Extracellular Matrix Deposition via AMPK-STING Pathway

In the context of tissue fibrosis, such as pulmonary fibrosis, chronic inflammation leads to the excessive activation of fibroblasts into myofibroblasts and the subsequent overproduction of extracellular matrix (ECM) components. researchgate.netnih.gov Research indicates that this compound can reduce myofibroblast recruitment and ECM deposition by targeting the AMP-activated protein kinase (AMPK)-stimulator of interferon genes (STING) pathway. researchgate.netnih.govfrontiersin.org In vitro studies have shown that this compound activates AMPK and reduces the production of STING in cells stimulated with transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine. nih.govnih.gov In animal models of bleomycin-induced lung fibrosis, this compound exerted its anti-fibrotic effects by promoting AMPK and reducing the overexpression and activation of STING. nih.govfrontiersin.org This suggests that this compound can disrupt the fibrotic process by modulating key signaling pathways that govern inflammation and tissue remodeling. nih.govcjnmcpu.com

Table 2: Summary of this compound's Regulatory Effects on Fibrotic Pathways

| Target Pathway | Effect of this compound | Biological Outcome | Reference |

| AMPK-STING | Activation of AMPK, Reduction of STING production/activation | Reduced myofibroblast recruitment and ECM deposition | researchgate.netnih.govfrontiersin.org |

| TGF-β/Smad2/3 | Inhibition of TGF-β1 and Smad2/3 phosphorylation | Reduced levels of myofibroblast markers (α-SMA, COL-1) | nih.gov |

Enhancement of Intestinal Epithelial Cell Stability and Reduction of Colonic Inflammation via AMPK Pathway

This compound has been shown to play a crucial role in maintaining intestinal homeostasis by enhancing the stability of intestinal epithelial cells and mitigating colonic inflammation through the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net Studies have demonstrated that this compound provides significant protection to the intestinal epithelial barrier, which is often compromised in inflammatory bowel diseases. researchgate.netnih.gov

In a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound was found to ameliorate symptoms and protect the intestinal epithelium from damage by promoting AMPK activation. researchgate.net The activation of the AMPK pathway is essential for maintaining the integrity of the intestinal barrier, thereby limiting the translocation of harmful substances from the gut lumen into the bloodstream. researchgate.netnih.gov By stimulating this pathway, this compound helps to preserve the structural and functional integrity of intestinal epithelial cells, leading to a reduction in colonic inflammation. nih.govresearchgate.net

Antioxidant Activities

This compound exhibits notable antioxidant properties by directly counteracting the production of reactive oxygen species (ROS) and mitigating oxidative stress in various biological models. mdpi.comnih.gov

Research has shown that this compound can effectively suppress the generation of ROS. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, a key player in the inflammatory process, this compound was observed to inhibit the production of these damaging molecules. nih.gov Inflammatory mediators like LPS can trigger an overproduction of ROS, leading to cellular damage. nih.gov The ability of this compound to curb ROS production is a key aspect of its anti-inflammatory and cytoprotective effects. nih.gov

The antioxidant capacity of this compound extends to the alleviation of oxidative stress in more complex biological systems. For instance, in an animal model of spinal cord injury, a condition associated with significant oxidative stress, this compound treatment was found to reduce this detrimental process. nih.govnih.gov By mitigating oxidative stress, this compound helps to protect cells from damage and supports functional recovery in pathological conditions characterized by an imbalance between ROS production and antioxidant defenses. nih.govnih.gov

Anticancer Potential and Mechanisms

This compound has demonstrated promising anticancer activity, particularly in the context of esophageal carcinoma. Its mechanism of action involves the inhibition of cancer cell adhesion and invasion by targeting specific signaling pathways. chemfaces.comspandidos-publications.comnih.gov

Studies have revealed that this compound can effectively suppress the adhesion and invasion of human esophageal carcinoma cells. chemfaces.comspandidos-publications.comnih.gov This inhibitory effect is crucial in preventing the spread and metastasis of cancer cells to distant sites in the body.

The primary mechanism through which this compound exerts its anti-invasive effects on esophageal carcinoma cells is by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/β-catenin signaling pathway. chemfaces.comspandidos-publications.comnih.gov This pathway is often dysregulated in cancer, promoting cell survival, proliferation, and metastasis.

This compound treatment has been shown to suppress the phosphorylation of PI3K and AKT, leading to a downstream decrease in the expression of β-catenin. spandidos-publications.comnih.gov The downregulation of this pathway results in the modulation of several key proteins involved in cell adhesion and invasion. Specifically, this compound treatment leads to an increased expression of E-cadherin, a protein crucial for maintaining cell-cell adhesion and suppressing metastasis. mdpi.comspandidos-publications.comnih.gov Conversely, it significantly reduces the expression of proteins that promote invasion, such as snail, vimentin, matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9). mdpi.comspandidos-publications.comnih.gov

The table below summarizes the effect of this compound on key molecules in the PI3K/AKT/β-catenin pathway and related proteins in esophageal carcinoma cells.

| Target Molecule | Effect of this compound | Reference |

| Phosphorylated PI3K (p-PI3K) | ↓ | spandidos-publications.comnih.gov |

| Phosphorylated AKT (p-AKT) | ↓ | spandidos-publications.comnih.gov |

| β-catenin | ↓ | spandidos-publications.comnih.gov |

| E-cadherin | ↑ | mdpi.comspandidos-publications.comnih.gov |

| Snail | ↓ | mdpi.comspandidos-publications.comnih.gov |

| Vimentin | ↓ | mdpi.comspandidos-publications.comnih.gov |

| MMP-2 | ↓ | mdpi.comspandidos-publications.comnih.gov |

| MMP-9 | ↓ | mdpi.comspandidos-publications.comnih.gov |

Inhibition of Esophageal Carcinoma Cell Adhesion and Invasion

Regulation of Adhesion- and Invasion-Associated Gene Expression (e.g., E-cadherin, Snail, Vimentin, MMP2, MMP9)

This compound has been shown to modulate the expression of key genes involved in cancer cell adhesion and invasion, critical processes for tumor metastasis. nih.govnih.gov Research on human esophageal carcinoma cells (ECA-109) demonstrates that this compound can suppress cell adhesion and invasion in a dose-dependent manner. nih.govnih.gov This effect is achieved by altering the expression of several crucial adhesion- and invasion-associated genes. nih.govchemfaces.com

Specifically, treatment with this compound promotes the expression of E-cadherin, a tumor suppressor protein vital for cell-cell adhesion. nih.govmdpi.com Concurrently, it significantly decreases the expression of Snail and Vimentin. nih.govmdpi.com Snail is a transcription factor that represses E-cadherin, while Vimentin is a cytoskeletal protein crucial for cell migration. nih.gov Furthermore, this compound reduces the expression of matrix metalloproteinases MMP2 and MMP9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.govmdpi.come3s-conferences.org These findings suggest that this compound effectively inhibits the metastatic potential of cancer cells by regulating this network of genes. nih.govnih.govchemfaces.com

Table 1: Effect of this compound on Adhesion- and Invasion-Associated Gene Expression in Esophageal Carcinoma Cells

| Gene/Protein | Function | Effect of this compound | Source |

|---|---|---|---|

| E-cadherin | Cell-cell adhesion, tumor suppressor | Increased expression | nih.govmdpi.com |

| Snail | Represses E-cadherin, promotes EMT | Decreased expression | nih.govmdpi.com |

| Vimentin | Cytoskeletal integrity, cell migration | Decreased expression | nih.govmdpi.com |

| MMP2 | Extracellular matrix degradation, invasion | Decreased expression | nih.govmdpi.come3s-conferences.org |

| MMP9 | Extracellular matrix degradation, invasion | Decreased expression | nih.govmdpi.come3s-conferences.org |

Antitumor Effects via Specific Pathway Modulation

The antitumor activities of this compound are linked to its ability to modulate complex intracellular signaling pathways that govern cancer cell growth, proliferation, and survival. e3s-conferences.orgfrontiersin.org By influencing these pathways, this compound can inhibit the progression of various cancers. nih.gove3s-conferences.org

Network pharmacology studies have identified that the anti-cancer effects of this compound are associated with the regulation of multiple signaling pathways. e3s-conferences.org A key pathway implicated is the "Pathways in cancer," a comprehensive KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway that includes a multitude of signaling cascades frequently dysregulated in tumorigenesis. e3s-conferences.orgresearchgate.net The PI3K/AKT/β-catenin pathway, in particular, has been shown to be a direct target through which this compound exerts its anti-adhesion and anti-invasion effects in esophageal cancer. nih.govmdpi.com In gastric cancer, this compound has been found to bind to the CXCR4 receptor, which in turn suppresses the PI3K/AKT signaling pathway. researchgate.netnih.gov

The tumor necrosis factor (TNF) signaling pathway is another critical pathway influenced by this compound. e3s-conferences.orgresearchgate.net This pathway plays a dual role in cancer, capable of inducing both cell survival and apoptosis. frontiersin.org KEGG pathway enrichment analysis of potential targets for this compound in esophageal cancer revealed the TNF signaling pathway as one of the main signaling cascades it regulates. e3s-conferences.orgresearchgate.net This suggests that this compound may exert part of its antitumor effects by modulating the cellular outcomes of TNF signaling.

Research has also pointed to the relevance of this compound in pathways associated with specific and aggressive cancers. e3s-conferences.org Analysis of the targets of this compound showed an enrichment in pathways related to both bladder cancer and small cell lung cancer. e3s-conferences.orgresearchgate.nete3s-conferences.org Small cell carcinoma of the bladder (SCCB) and small cell lung cancer are histologically similar aggressive tumors. nih.gov The modulation of these specific cancer pathways by this compound indicates its potential as a therapeutic agent, although these findings are based on network pharmacology predictions against esophageal cancer and warrant further direct investigation in these specific cancer types. e3s-conferences.orge3s-conferences.org

Table 2: Key Cancer-Related Pathways Modulated by this compound (based on network pharmacology)

| Pathway Name | Relevance to Cancer | Implication for this compound | Source |

|---|---|---|---|

| Pathways in cancer | A general map of multiple cancer-related signaling cascades. | HB regulates this comprehensive pathway. | e3s-conferences.orgresearchgate.net |

| TNF signaling pathway | Regulates inflammation, cell survival, and apoptosis. | HB influences this pathway. | e3s-conferences.orgresearchgate.net |

| Bladder cancer pathway | Specific pathways involved in bladder tumorigenesis. | HB targets are enriched in this pathway. | e3s-conferences.orgresearchgate.net |

| Small cell lung cancer pathway | Specific pathways involved in SCLC tumorigenesis. | HB targets are enriched in this pathway. | e3s-conferences.orgresearchgate.net |

Induction of Apoptosis in Gastric Cancer Cells

This compound has demonstrated significant anticancer activity by inducing apoptosis, or programmed cell death, in gastric cancer cells. nih.govresearchgate.net This pro-apoptotic effect is a key mechanism behind its ability to hinder the proliferation and growth of gastric tumors. nih.govresearchgate.net Studies show that this compound's effectiveness is tied to its ability to trigger stress within the endoplasmic reticulum of cancer cells. nih.gov

The induction of apoptosis by this compound in gastric cancer cells is mediated through the activation of the endoplasmic reticulum (ER) stress pathway. nih.gov The ER is responsible for protein folding, and an accumulation of unfolded or misfolded proteins triggers a state of stress. mdpi.com If the stress is prolonged or severe, it initiates apoptosis. oncotarget.com In gastric cancer cells treated with this compound, there is a marked upregulation of key ER stress markers. nih.govresearchgate.net These include Inositol-requiring enzyme 1 (IRE1), C/EBP homologous protein (CHOP), and Glucose-regulated protein 78 (GRP78). nih.govresearchgate.net CHOP is a specific transcription factor that mediates ER stress-induced apoptosis. amegroups.org GRP78, also known as BiP, is a master regulator of the unfolded protein response (UPR), and its dissociation from ER stress sensors initiates the signaling cascade. oncotarget.comamegroups.org The activation of these markers, coupled with the downregulation of the anti-apoptotic protein Bcl-2, confirms that this compound's pro-apoptotic activity in gastric cancer is driven through the ER stress pathway. nih.gov

Table 3: Effect of this compound on Endoplasmic Reticulum Stress Markers in Gastric Cancer Cells

| Marker | Role in ER Stress | Effect of this compound | Source |

|---|---|---|---|

| IRE1 (Inositol-requiring enzyme 1) | ER stress sensor, initiates UPR signaling | Upregulated expression | nih.govresearchgate.net |

| CHOP (C/EBP homologous protein) | Pro-apoptotic transcription factor | Upregulated expression | nih.govresearchgate.net |

| GRP78 (Glucose-regulated protein 78) | Master regulator of ER stress | Upregulated expression | nih.govresearchgate.net |

Downregulation of Anti-apoptotic Proteins (Bcl-2)

This compound has been identified to modulate apoptotic pathways, in part through the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. While direct binding and extensive mechanistic studies on this compound's interaction with Bcl-2 are still emerging, its influence on apoptosis-related gene expression has been noted in various studies. For instance, in research utilizing zebrafish and APP/PS1 transgenic mouse models, this compound was found to regulate the expression of apoptosis-related genes such as p53 and Caspase 3, which are intricately linked to the Bcl-2 pathway. mdpi.com In gastric cancer cells, this compound treatment led to a downregulation of the anti-apoptotic protein Bcl-2, contributing to its anti-tumor effects. This suggests that part of this compound's therapeutic potential across different disease models may stem from its ability to suppress survival signals that are dependent on Bcl-2, thereby promoting the elimination of damaged or malignant cells.

Neuroprotective and Cognitive Enhancement Effects

This compound, a cyclic peptide isolated from Pseudostellaria heterophylla, has demonstrated significant potential in neuroprotection and the enhancement of cognitive functions. researchgate.netnih.gov Its multifaceted activity addresses several pathological features observed in neurodegenerative diseases, positioning it as a compound of interest for further neurological research.

A critical factor for any neurotherapeutics is the ability to cross the blood-brain barrier (BBB) and exert effects within the central nervous system. Studies have confirmed that this compound is a brain-permeable cyclopeptide. mdpi.comresearchgate.netnih.govnih.govnih.govijbs.com This characteristic is fundamental to its observed neurological impact, which includes promoting axonal regeneration and modulating neuroinflammation. nih.govnih.govijbs.com Its ability to penetrate the brain allows it to directly influence neuronal health and survival, offering a mechanistic basis for its neuroprotective effects. mdpi.com

This compound has been shown to actively promote the regeneration of axons, a crucial process for recovery from neuronal injury and in combating neurodegenerative conditions. researchgate.netnih.gov Research has highlighted that this compound facilitates neurite outgrowth and axonal sprouting. mdpi.comijbs.com In a murine model of spinal cord injury, treatment with this compound resulted in a significant increase in neurofilament (NF-200) intensity near the injury site and a reduction in chondroitin (B13769445) sulfate proteoglycans (CSPGs), which are known inhibitors of axon regrowth. ijbs.com Network pharmacology studies have also identified five key protein targets related to this compound's effects in Alzheimer's disease models, which are involved in axonal regeneration. researchgate.netnih.gov

This compound has shown considerable promise in improving cognitive and spatial memory in animal models of Alzheimer's disease (AD). researchgate.net In studies using APP/PS1 transgenic mice, a model for AD, administration of this compound led to significant improvements in cognitive performance, as measured by the novel object recognition (ORT) and object location memory (OLT) tests. bohrium.com These beneficial effects are linked to its ability to reduce the levels of amyloid-β (Aβ) and phosphorylated tau protein, two of the main pathological hallmarks of AD. bohrium.com

One of the key neurotoxic effects of amyloid-β (Aβ) peptides in Alzheimer's disease is the induction of axonal atrophy and neuronal apoptosis. mdpi.comfrontiersin.org this compound has been demonstrated to directly counter these effects. In cultured cortical neurons from mice, both this compound and the broader Pseudostellaria heterophylla extract were able to reverse axonal atrophy and neuronal apoptosis induced by Aβ25-35. researchgate.netnih.gov This neuroprotective action at the cellular level is fundamental to its ability to preserve neuronal networks that are otherwise disrupted by Aβ pathology. mdpi.com

Interactive Data Tables

Table 1: Effect of this compound on Cognitive Performance in APP/PS1 Mice

| Test | Metric | Improvement with HB |

|---|---|---|

| Novel Object Recognition (ORT) | Discrimination Index | +28.7% |

| Object Location Memory (OLT) | Discrimination Index | +26.6% |

Data derived from a study on 8-month-old male APP/PS1 mice. bohrium.com

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Bcl-2 (B-cell lymphoma 2) |

| p53 |

| Caspase 3 |

| Amyloid-β (Aβ) |

| Phosphorylated tau |

Enhancement of Transcription Factor EB (TFEB)-Mediated Autophagy

This compound has been shown to enhance autophagy, a cellular process crucial for the degradation and recycling of cellular components, through the activation of Transcription Factor EB (TFEB). nih.govmdpi.com TFEB is a master regulator of lysosomal biogenesis and autophagy. mdpi.com The activation of TFEB by this compound plays a significant role in its neuroprotective effects, particularly in the context of spinal cord injury. nih.gov

Alleviation of Pyroptosis Post-Spinal Cord Injury

Following a traumatic spinal cord injury (SCI), a cascade of secondary injury events, including pyroptosis—a form of programmed cell death—contributes to further tissue damage. nih.govnih.gov Research has demonstrated that this compound can alleviate pyroptosis in the aftermath of SCI. nih.govnih.govresearchgate.net This protective effect is linked to its ability to stimulate TFEB-driven autophagy. nih.gov By enhancing the autophagic process, this compound helps to clear damaged cellular components and reduce the inflammatory response associated with pyroptosis, thereby promoting functional recovery after injury. nih.gov

Mechanism Involving AMPK-TRPML1-Calcineurin Pathway and TFEB Nuclear Translocation

The mechanism by which this compound enhances TFEB-mediated autophagy involves a specific signaling pathway. nih.gov Studies have revealed that this compound activates the AMP-activated protein kinase (AMPK)-transient receptor potential mucolipin 1 (TRPML1)-calcineurin pathway. nih.gov Activation of this pathway is crucial for the nuclear translocation of TFEB. nih.gov

Neurite Outgrowth and Synaptic Plasticity Enhancement

This compound has been found to promote neurite outgrowth and enhance synaptic plasticity, which are fundamental processes for neuronal development, learning, and memory. researchgate.netnih.govgdou.edu.cn

Increased β3-Tubulin-Positive Neurite Density, Synaptophysin, and Postsynaptic Density 95

Studies have shown that treatment with this compound leads to a significant increase in the density of β3-tubulin-positive neurites. researchgate.netnih.gov β3-tubulin is a key component of the neuronal cytoskeleton and a marker for neurite outgrowth. Furthermore, this compound administration has been associated with elevated levels of synaptophysin and postsynaptic density 95 (PSD-95) in the hippocampus and perirhinal cortex. researchgate.netnih.gov Synaptophysin is a protein found in presynaptic vesicles and is involved in neurotransmitter release, while PSD-95 is a critical scaffolding protein in the postsynaptic density that plays a key role in synaptic plasticity. dovepress.comnih.gov The upregulation of these proteins indicates an enhancement of synaptic connections and plasticity. researchgate.netnih.gov

Neurotransmitter Regulation (e.g., Hippocampal HT, Dopamine (B1211576) Metabolites)

This compound also influences the levels of key neurotransmitters in the brain. researchgate.netnih.gov Specifically, it has been shown to significantly increase the levels of 5-hydroxytryptamine (5-HT, also known as serotonin) in the hippocampus. researchgate.netnih.govnih.gov Serotonin (B10506) is a neurotransmitter that plays a crucial role in regulating mood, learning, and memory. umich.edufrontiersin.orgeinj.org

In addition to elevating hippocampal 5-HT, this compound has been observed to decrease the levels of dopamine metabolites, such as dihydroxyphenylacetic acid and homovanillic acid, in the prefrontal cortex and hippocampus. researchgate.netnih.govbutantan.gov.br This modulation of neurotransmitter systems contributes to the cognitive-enhancing effects of this compound. researchgate.netnih.gov

Immunomodulatory Activities

Beyond its neuroprotective effects, this compound exhibits immunomodulatory activities. researchgate.netnih.govresearchgate.net It has been shown to modulate the function of splenic T helper cells and ameliorate neuroinflammation in animal models of Alzheimer's disease. researchgate.netnih.gov Furthermore, research indicates that this compound can suppress inflammation in macrophages by inhibiting the PI3K/Akt signaling pathway. nih.govresearchgate.net This suggests that this compound's therapeutic potential may extend to conditions with an inflammatory component. mdpi.com

Modulation of Splenic T Helper Cell Populations

Research indicates that this compound plays a role in immunomodulation by influencing spleen cells. researchgate.net Specifically, studies have shown that this compound can significantly alleviate the impairment of splenic T helper cells. researchgate.net In mouse models of Alzheimer's disease, where amyloid-beta (Aβ) peptides induce neuronal damage and inflammation, this compound was found to modulate splenic T helper cells as part of its neuroprotective effect. researchgate.net This modulation is a key component of its ability to enhance memory retrieval and reduce neuroinflammation in these models.

Broader Immunomodulatory Effects of Plant Cyclopeptides

This compound belongs to a larger class of plant-derived cyclic peptides that are known for their wide range of biological activities, including immunomodulatory effects. mdpi.com These cyclopeptides, particularly those from the Caryophyllaceae family, demonstrate both immunomodulating and, in some cases, immunosuppressive properties. The inherent stability and bioavailability of these compounds make them attractive candidates for pharmacological agents. mdpi.com Plant cyclopeptides can influence immune responses in various ways, either by enhancing or suppressing them, highlighting their potential in treating a spectrum of immune-related disorders. mdpi.com The immunomodulatory activity of this compound is also linked to its anti-inflammatory properties, which involve the inhibition of pro-inflammatory cytokines.

Potential Anti-diabetic and Hypoglycemic Activities

The plant Pseudostellaria heterophylla has been traditionally used for its health benefits, and modern studies suggest it possesses multiple pharmaceutical activities, including anti-diabetic effects. d-nb.info While polysaccharides and saponins (B1172615) from the plant are known to contribute to lowering blood sugar, the role of its cyclopeptides, like this compound, is an active area of investigation. encyclopedia.pub

In Silico Prediction of Dipeptidyl Peptidase IV (DPP4) Inhibition

A promising mechanism for the anti-diabetic potential of this compound is its ability to inhibit Dipeptidyl Peptidase IV (DPP4). encyclopedia.pub DPP4 is an enzyme that degrades incretin (B1656795) hormones, such as GLP-1, which are responsible for increasing insulin (B600854) secretion. encyclopedia.pub By inhibiting DPP4, the levels of active GLP-1 in the blood can be increased, thereby helping to regulate blood sugar levels. encyclopedia.pub

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to the active site of the DPP4 enzyme. These computational models have shown that this compound has a strong potential for DPP4 inhibition, with a reported binding affinity of -10.4 kcal/mol. This suggests that the compound fits well into the enzyme's active site, potentially blocking its activity. encyclopedia.pub

Table 1: Predicted Binding Affinities of Selected Plant Cyclopeptides to DPP4

| Compound | Plant Source | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Pseudostellaria heterophylla | -10.4 |

| Cyclolinopeptide C | Linum usitatissimum (flaxseed) | -10.0 |

| Diandrine C | Drymaria diandra | -10.7 |

This table presents data from in silico molecular docking studies and represents predicted binding affinities, not direct measures of inhibition. encyclopedia.pub

Implication in Reducing Obesity-Related Inflammation and Insulin Resistance

Obesity is closely linked to chronic low-grade inflammation and insulin resistance, which are precursors to type 2 diabetes. This inflammatory state involves the increased production of pro-inflammatory cytokines in adipose tissue, which can interfere with insulin signaling.

The anti-inflammatory effects of this compound are relevant in this context. It has been shown to inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-1 beta (IL-1β). mdpi.com By mitigating inflammation, this compound could potentially help to alleviate obesity-related inflammation and, as a consequence, improve insulin sensitivity. The predicted inhibition of DPP4 by this compound further strengthens its potential role in managing metabolic disorders associated with obesity and insulin resistance. encyclopedia.pub

Other Reported Biological Activities

Beyond the effects detailed above, the broad class of plant cyclopeptides has been associated with a variety of other biological activities.

Antiviral Effects (e.g., Anti-HIV)

Plant-derived cyclic peptides are recognized for having a diverse range of biological functions, which include antibacterial, anti-inflammatory, and anti-HIV activities. frontiersin.orgresearchgate.net While the broader group of plant cyclopeptides has been noted for these antiviral properties, specific research detailing the direct anti-HIV activity of this compound is not extensively documented in the currently available literature. However, other natural heterocyclic and phenolic compounds have demonstrated anti-HIV effects by targeting various stages of the viral life cycle, such as inhibiting reverse transcriptase or viral entry. mdpi.combibliotekanauki.plnih.gov The potential of cyclopeptides like this compound in this area remains a subject for future investigation. frontiersin.org

Antibacterial Properties

This compound has been reported to possess antibacterial activity. frontiersin.org As a member of the cyclopeptide family, it belongs to a class of compounds known for diverse biological functions, including antimicrobial effects. mdpi.com While the antibacterial potential of this compound is mentioned in scientific literature, detailed studies providing specific data, such as the range of susceptible bacterial strains or the minimum inhibitory concentration (MIC) values, are not extensively documented in available research. General reviews acknowledge the antimicrobial properties of cyclopeptides from P. heterophylla, but specific quantitative data for this compound remains limited. mdpi.comresearchgate.net

Antifungal Properties

Similar to its antibacterial effects, this compound is cited as having antifungal properties. mdpi.com Cyclic peptides from natural sources are a known source of antifungal agents. However, specific research detailing the antifungal spectrum of this compound is not widely available. Studies on other cyclic peptides often show activity against various fungal pathogens, but direct experimental evidence and data, such as MIC values against specific fungal species like Candida albicans or Aspergillus species, have not been specifically reported for this compound in the reviewed literature.

Antityrosinase Activity

This compound has been identified for its potential to inhibit tyrosinase activity. mdpi.com Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibitors are of interest for cosmetic and medical applications. Other cyclic peptides isolated from Pseudostellaria heterophylla, such as Pseudostellarin G, have also been noted for their ability to inhibit tyrosinase and melanin production. medchemexpress.com While the tyrosinase-inhibiting capacity of the cyclopeptide class from this plant is recognized, specific kinetic studies or IC50 values that quantitatively define the inhibitory potency of purified this compound are not detailed in the available scientific papers.

Anti-fatigue Effects

The plant from which this compound is derived, Pseudostellaria heterophylla, is traditionally used to treat fatigue and weakness. mdpi.comnih.gov This traditional application has led to scientific interest in the anti-fatigue properties of its constituents. The anti-fatigue benefits of the plant are noted as one of its significant pharmacological effects. mdpi.com Anti-fatigue activity in animal models is typically evaluated by measuring parameters such as exhaustive swimming time, and levels of blood lactic acid (BLA) and blood urea (B33335) nitrogen (BUN). nih.govcabidigitallibrary.org While the crude extracts of the plant are associated with these effects, specific studies that isolate this compound and quantify its direct contribution to anti-fatigue activity through such standardized tests are not described in the currently available literature.

Anthelmintic Activity

Some cyclic peptides have been investigated for their potential activity against parasitic worms (helminths). nih.govsemanticscholar.org For instance, related cyclopeptides have been discussed in the context of anthelmintic properties. nih.gov The standard in vitro evaluation for this activity often involves using model organisms like the earthworm Pheretima posthuma to determine the time to paralysis and death. researchgate.netrjppd.org However, there is a lack of specific experimental studies in the scientific literature that evaluate the anthelmintic activity of this compound against any helminth species. Therefore, its potential in this area remains undocumented.

Mechanistic Investigations at Cellular and Molecular Levels

Signal Transduction Pathway Modulation

Heterophyllin B exerts its biological effects by influencing a cascade of signal transduction pathways critical for cellular processes such as proliferation, inflammation, autophagy, and stress responses.

PI3K/AKT/β-Catenin Pathway Regulation

Research has demonstrated that this compound can effectively suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/β-catenin signaling pathway. In human esophageal carcinoma cells (ECA-109), treatment with this compound led to a dose-dependent reduction in the phosphorylation of PI3K and AKT, as well as a significant decrease in the expression of β-catenin. medchemexpress.comnih.gov This inhibition of the PI3K/AKT pathway subsequently affects downstream molecules. For instance, the expression of E-cadherin was upregulated, while the expression of invasion-related factors like snail, vimentin, MMP-2, and MMP-9 was significantly reduced. nih.govmdpi.com These findings suggest that this compound's ability to suppress the adhesion and invasion of cancer cells is mediated through its regulation of the PI3K/AKT/β-catenin pathway. nih.govmdpi.com Furthermore, in models of inflammatory injury, this compound was found to counter the effects of lipopolysaccharide (LPS) by inhibiting the PI3K/Akt signaling pathway, thereby reducing the production of inflammatory and oxidative stress markers. mdpi.comfrontiersin.org

Table 1: Effect of this compound on PI3K/AKT/β-Catenin Pathway Components in ECA-109 Cells

| Protein | Effect of this compound Treatment | Reference |

| p-PI3K | Decreased expression | medchemexpress.comnih.gov |

| p-AKT | Decreased expression | medchemexpress.comnih.gov |

| β-catenin | Decreased expression | medchemexpress.comnih.gov |

| E-cadherin | Increased expression | nih.govmdpi.com |

| Snail | Decreased expression | nih.govmdpi.com |

| Vimentin | Decreased expression | nih.govmdpi.com |

| MMP-2 | Decreased expression | mdpi.com |

| MMP-9 | Decreased expression | mdpi.com |

AMPK Signaling Pathway Activation

Adenosine (B11128) monophosphate-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. Studies have shown that this compound can activate the AMPK signaling pathway. nih.govresearchgate.net This activation plays a role in maintaining intestinal epithelial stability and reducing colonic inflammation. researchgate.netnih.gov In a mouse model of pulmonary fibrosis, treatment with this compound significantly increased the phosphorylation levels of AMPK. x-mol.netexlibrisgroup.com The activation of AMPK is a key mechanism through which this compound exerts its protective effects. x-mol.netexlibrisgroup.com

AMPK-STING Pathway Interactions

Recent research has uncovered an interaction between the AMPK and the stimulator of interferon genes (STING) pathways in the context of this compound's action. In studies on pulmonary fibrosis, this compound was found to reduce the expression of STING. x-mol.netexlibrisgroup.com This effect appears to be mediated by AMPK, as the inhibition of AMPK with an inhibitor (Compound C) blocked the reduction of STING expression by this compound. x-mol.netexlibrisgroup.com These findings suggest that this compound can mitigate fibrotic processes by blocking the AMPK-STING pathway, thereby reducing myofibroblast recruitment and extracellular matrix deposition. nih.govfrontiersin.org

Table 2: Impact of this compound on AMPK and STING in a Pulmonary Fibrosis Model

AMPK-TRPML1-Calcineurin Pathway in Autophagy Regulation

This compound has been shown to promote autophagy through the activation of the AMPK-TRPML1-calcineurin signaling pathway. nih.govresearchgate.netnih.gov This pathway is a key calcium-mediated regulatory mechanism affecting the MiT/TFE family of transcription factors. nih.gov In the context of spinal cord injury (SCI), this compound treatment led to a notable increase in the activities of the downstream signaling molecules TRPML1 and calcineurin. nih.gov The activation of this pathway is crucial for the induction of autophagy observed with this compound treatment. nih.govresearchgate.net

Modulation of TFEB Activity and Nuclear Translocation

Transcription factor EB (TFEB) is a master regulator of autophagy and lysosomal biogenesis. This compound enhances autophagy by promoting the nuclear translocation of TFEB. nih.govnih.gov In a model of SCI, neurons treated with this compound showed a significant increase in TFEB activity in both the cytoplasm and the nucleus. nih.gov The nuclear translocation of TFEB is a critical step in its activation, and this process is facilitated by the AMPK-TRPML1-calcineurin pathway. nih.govresearchgate.net Inhibition of AMPK was found to prevent the nuclear translocation of TFEB induced by this compound, confirming the upstream role of AMPK in this process. nih.gov

ER Stress Pathway Activation (IRE1, CHOP, GRP78)

This compound has been shown to induce apoptosis in gastric cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway. nih.gov Treatment with this compound leads to a significant upregulation of key ER stress markers, including inositol-requiring enzyme 1 (IRE1), C/EBP homologous protein (CHOP), and glucose-regulated protein 78 (GRP78). nih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 is downregulated. nih.gov This indicates that this compound triggers apoptosis by inducing sustained ER stress. nih.gov

Table 3: Upregulation of ER Stress Markers by this compound in Gastric Cancer Cells

| ER Stress Marker | Effect of this compound Treatment | Reference |

| IRE1 | Upregulated | nih.gov |

| CHOP | Upregulated | nih.gov |

| GRP78 | Upregulated | nih.gov |

| Bcl-2 | Downregulated | nih.gov |

Gene and Protein Expression Regulation

This compound exerts its effects by modulating the expression of a variety of crucial genes and proteins involved in cell adhesion, inflammation, autophagy, apoptosis, and synaptic function.

Impact on Adhesion and Invasion Genes (E-cadherin, Snail, Vimentin, MMP2, MMP9)

In the context of cancer cell biology, particularly in esophageal carcinoma cells, this compound has been shown to influence the expression of key proteins associated with cell adhesion and invasion. mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com Treatment with HB leads to an upregulation of E-cadherin, a protein crucial for cell-to-cell adhesion. mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com Conversely, it significantly downregulates the expression of proteins that promote cell invasion and metastasis, including Snail, Vimentin, Matrix Metalloproteinase-2 (MMP2), and Matrix Metalloproteinase-9 (MMP9). mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com This modulation of gene and protein expression suggests that this compound can suppress the invasive and adhesive capabilities of cancer cells. mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com These effects are reportedly mediated through the PI3K/AKT/β-catenin signaling pathway. mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com

Table 1: Effect of this compound on Adhesion and Invasion-Related Protein Expression

| Protein | Effect of this compound Treatment | Function |

|---|---|---|

| E-cadherin | Increased expression mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com | Promotes cell-cell adhesion |

| Snail | Decreased expression mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com | Suppresses E-cadherin, promotes invasion |

| Vimentin | Decreased expression mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com | Intermediate filament, marker of epithelial-mesenchymal transition |

| MMP2 | Decreased expression mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com | Degrades extracellular matrix, facilitates invasion |

| MMP9 | Decreased expression mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com | Degrades extracellular matrix, facilitates invasion |

Effects on Inflammatory Cytokine Gene Expression (IL-1β, IL-6)

This compound demonstrates anti-inflammatory properties by suppressing the gene expression of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, HB has been observed to inhibit the production and mRNA expression of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govnih.govresearchgate.net This inhibitory effect on inflammatory cytokine expression is mediated, at least in part, through the suppression of the PI3K/Akt signaling pathway. nih.govnih.gov

Table 2: Effect of this compound on Inflammatory Cytokine Gene Expression

| Cytokine | Effect of this compound Treatment | Cellular Context |

|---|---|---|

| IL-1β | Decreased mRNA expression nih.govnih.gov | LPS-stimulated RAW 264.7 macrophages |

| IL-6 | Decreased mRNA expression nih.govnih.gov | LPS-stimulated RAW 264.7 macrophages |

Autophagy-Related Protein Modulation (VPS34, Beclin1, LC3, CTSD, p62/SQSTM1)

Research has shown that this compound can modulate autophagy, a cellular process of degradation and recycling. nih.govresearchgate.netnih.gov In a model of spinal cord injury, treatment with HB led to an upregulation of several key autophagy-related proteins. nih.govresearchgate.netresearchgate.net Western blot analysis confirmed increased levels of Vacuolar protein sorting 34 (VPS34), Beclin-1, and Cathepsin D (CTSD). nih.govresearchgate.netresearchgate.net Furthermore, an increase in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, was observed. nih.govresearchgate.netresearchgate.net Conversely, the expression of p62/SQSTM1, an autophagy receptor that is degraded during the process, was reduced, indicating an enhanced autophagic flux. nih.govresearchgate.netresearchgate.net

Table 3: Modulation of Autophagy-Related Proteins by this compound

| Protein | Effect of this compound Treatment | Role in Autophagy |

|---|---|---|

| VPS34 | Upregulated nih.govresearchgate.netresearchgate.net | Component of the class III PI3K complex, essential for autophagosome nucleation |

| Beclin-1 | Upregulated nih.govresearchgate.netresearchgate.net | Key regulator of autophagy initiation |

| LC3-II | Upregulated nih.govresearchgate.netresearchgate.net | Marker for autophagosome formation |

| CTSD | Upregulated nih.govresearchgate.netresearchgate.net | Lysosomal protease involved in the degradation of autophagic cargo |

| p62/SQSTM1 | Reduced nih.govresearchgate.netresearchgate.net | Autophagy receptor, degraded along with cargo |

Apoptosis-Related Protein Expression (Bcl-2)

This compound has been shown to influence the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). nih.govscispace.com In studies on gastric cancer cells, treatment with HB resulted in a dose-dependent inhibition of Bcl-2 expression. nih.gov This downregulation of Bcl-2 is associated with an increase in apoptosis, suggesting that this compound can promote programmed cell death in cancer cells. nih.gov

Synaptic Protein Expression (Synaptophysin, Postsynaptic Density 95)

In the context of neurological function, this compound has been found to enhance the expression of key synaptic proteins. nih.gov Immunohistochemical analysis revealed a significant increase in the density of Synaptophysin and Postsynaptic Density 95 (PSD-95) in the perirhinal cortex and hippocampus of mice treated with HB. nih.gov Synaptophysin is a presynaptic vesicle protein, while PSD-95 is a postsynaptic scaffolding protein. unc.eduresearchgate.netnih.govnovusbio.com The upregulation of these proteins suggests that this compound may promote synaptogenesis and enhance synaptic plasticity, which are crucial for cognitive functions like memory. nih.gov

Cellular Processes Affected

The modulation of gene and protein expression by this compound directly impacts several fundamental cellular processes:

Cell Adhesion and Invasion: By increasing E-cadherin and decreasing Snail, Vimentin, MMP2, and MMP9, this compound effectively inhibits the adhesion and invasion of cancer cells, key processes in metastasis. mdpi.comnih.govspandidos-publications.comnih.govphytopurify.com

Inflammation: The suppression of IL-1β and IL-6 gene expression points to a direct role of this compound in dampening inflammatory responses at the cellular level. nih.govnih.govresearchgate.net

Autophagy: this compound promotes autophagic flux by upregulating the machinery for autophagosome formation and maturation while facilitating the degradation of autophagic substrates. nih.govresearchgate.netnih.govresearchgate.net

Apoptosis: By downregulating the anti-apoptotic protein Bcl-2, this compound facilitates programmed cell death, a critical process for eliminating damaged or cancerous cells. nih.govscispace.com

Synaptic Plasticity: The increased expression of Synaptophysin and PSD-95 suggests that this compound can enhance the formation and strengthening of synapses, providing a molecular basis for its observed cognitive-enhancing effects. nih.gov

Cell Adhesion and Invasion

This compound has demonstrated a notable ability to inhibit the adhesion and invasion of cancer cells, particularly in esophageal carcinoma. medchemexpress.combiorbyt.comchemfaces.com Research indicates that this compound exerts these effects by targeting the PI3K/AKT/β-catenin signaling pathway. medchemexpress.combiorbyt.comchemfaces.commdpi.com

In studies involving ECA-109 human esophageal carcinoma cells, this compound was found to suppress the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), leading to a subsequent decrease in β-catenin expression in a dose-dependent manner. medchemexpress.comchemfaces.commdpi.com This downregulation of the PI3K/AKT/β-catenin pathway leads to an increase in the expression of E-cadherin, a protein crucial for cell-cell adhesion. chemfaces.commdpi.com Concurrently, the expression of proteins associated with invasion and metastasis, such as snail, vimentin, matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9), was significantly reduced. chemfaces.commdpi.com

The inhibitory effects of this compound on cell adhesion and invasion were further confirmed in experiments where a PI3K activating peptide was used. This compound was able to counteract the peptide-induced adhesion and invasion, further solidifying the role of the PI3K/AKT pathway in its mechanism of action. chemfaces.com In ovarian cancer cell lines, this compound has also been shown to inhibit cell migration and invasion. mdpi.com Additionally, in gastric cancer cells, this compound was found to bind to CXCR4, a receptor involved in cell migration, thereby inhibiting cell migration, invasion, and proliferation. mdpi.com

Table 1: Effect of this compound on Proteins Involved in Cell Adhesion and Invasion

| Protein | Effect of this compound Treatment | Cellular Function |

| p-PI3K | Decreased | Signaling pathway activation |

| p-AKT | Decreased | Signaling pathway activation |

| β-catenin | Decreased | Cell adhesion, gene transcription |

| E-cadherin | Increased | Cell-cell adhesion |

| Snail | Decreased | Epithelial-mesenchymal transition |

| Vimentin | Decreased | Epithelial-mesenchymal transition |

| MMP-2 | Decreased | Extracellular matrix degradation |

| MMP-9 | Decreased | Extracellular matrix degradation |

| CXCR4 | Inhibited binding | Cell migration and invasion |

Inflammatory Response and Cytokine Production

This compound exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators and cytokines. nih.govnih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.comnih.govresearchgate.net

Furthermore, this compound effectively reduces the expression and production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-1 beta (IL-1β). mdpi.comnih.govresearchgate.net This inhibitory effect on cytokine production is mediated, at least in part, through the suppression of the PI3K/Akt signaling pathway. mdpi.comnih.govnih.gov Studies have also indicated that this compound can lessen colonic inflammation by stimulating the AMPK pathway. nih.govresearchgate.net In the context of neuroinflammation, particularly in models of Alzheimer's disease, this compound has been observed to reduce neuroinflammation and modulate splenic T helper cells. nih.govresearchgate.netnih.gov This suggests a broader immunomodulatory role for this compound. researchgate.netnih.gov

Oxidative Stress and Reactive Oxygen Species Homeostasis

This compound plays a crucial role in mitigating oxidative stress by modulating the production of reactive oxygen species (ROS) and enhancing antioxidant defenses. nih.gov Oxidative stress, characterized by an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. nih.govmdpi.com

In models of spinal cord injury (SCI), the overproduction of ROS is a key component of secondary damage. nih.gov this compound treatment has been shown to reduce oxidative damage in the injured spinal cord, as evidenced by decreased levels of ROS. nih.gov This is accompanied by an increase in the levels of antioxidant proteins such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD1). nih.gov

Furthermore, enzyme-linked immunosorbent assay (ELISA) results have demonstrated that this compound treatment leads to a significant decrease in markers of oxidative damage, including 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), advanced oxidation protein products (AOPP), and malondialdehyde (MDA), while simultaneously increasing SOD content. nih.gov In LPS-stimulated macrophages, this compound has also been shown to suppress the production of ROS. mdpi.comnih.gov These findings collectively highlight the capacity of this compound to restore reactive oxygen species homeostasis and protect against oxidative damage. nih.gov

Autophagy and Lysosomal Function

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases. nih.govsygnaturediscovery.com this compound has been identified as a potent modulator of autophagy, particularly in the context of neurological injury. nih.gov

In studies on spinal cord injury, this compound was found to enhance autophagic activity. nih.gov This was demonstrated by the upregulation of key autophagy-related proteins, including VPS34, Beclin-1, and LC3 II, which are involved in the formation of autophagosomes. nih.gov Additionally, the expression of the lysosomal protease Cathepsin D (CTSD) was increased following this compound treatment. nih.gov Conversely, the level of p62/SQSTM1, a protein that is degraded during autophagy, was reduced, indicating an improved autophagic flux. nih.govresearchgate.net

The mechanism behind this enhancement of autophagy involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.gov this compound promotes the nuclear translocation of TFEB, thereby stimulating the expression of autophagy and lysosomal genes. nih.gov This process is mediated through the AMPK-TRPML1-calcineurin signaling pathway. nih.gov The enhancement of autophagy by this compound is crucial for its protective effects, as it helps to clear cellular debris and damaged organelles, thereby preserving neuronal cell integrity and function. nih.gov

Table 2: Impact of this compound on Autophagy-Related Proteins

| Protein | Effect of this compound Treatment | Role in Autophagy |

| VPS34 | Upregulated | Autophagosome formation |

| Beclin-1 | Upregulated | Autophagosome formation |

| LC3 II | Upregulated | Autophagosome marker |

| CTSD | Upregulated | Lysosomal protease |

| p62/SQSTM1 | Reduced | Autophagic cargo receptor |

| TFEB | Enhanced nuclear translocation | Master regulator of autophagy |

Pyroptosis Inhibition

Pyroptosis is a form of pro-inflammatory programmed cell death that is implicated in the pathology of various inflammatory diseases and injuries, including spinal cord injury. nih.gov this compound has been shown to effectively inhibit pyroptosis. nih.govnih.govijbs.com

The mechanism of pyroptosis inhibition by this compound is closely linked to its ability to induce autophagy. nih.gov By enhancing TFEB-driven autophagy, this compound facilitates the clearance of components that can trigger the activation of the inflammasome, a key multiprotein complex that initiates pyroptosis. nih.gov Specifically, autophagy can help in the removal of damaged mitochondria, which are a source of reactive oxygen species that can activate the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.gov Studies have shown that this compound treatment leads to a reduction in the markers of pyroptosis in the injured spinal cord. nih.govresearchgate.netijbs.com The inhibition of pyroptosis by this compound contributes significantly to its neuroprotective effects by reducing inflammation and cell death. nih.gov

Axonal Atrophy and Neuronal Apoptosis

This compound has demonstrated significant neuroprotective effects by counteracting axonal atrophy and neuronal apoptosis, particularly in the context of Alzheimer's disease models. mdpi.comresearchgate.netnih.gov In cultured cortical neurons exposed to amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, both Pseudostellaria heterophylla extract and purified this compound were able to reverse Aβ-induced axonal atrophy and neuronal apoptosis. researchgate.netnih.gov This suggests a direct protective effect on neurons. researchgate.net Furthermore, in a mouse model of Alzheimer's disease, this compound was shown to protect neurons from apoptosis induced by Aβ. mdpi.com The ability of this compound to prevent neuronal death and preserve axonal integrity is a critical aspect of its potential therapeutic value for neurodegenerative diseases.

Neurite Elongation and Synaptic Plasticity

This compound has been shown to promote neurite elongation and enhance synaptic plasticity, which are fundamental processes for learning and memory. nih.gov Studies have demonstrated that co-culturing neurons with this compound leads to significant elongation of neurites. researchgate.netnih.gov

In vivo studies in mice have shown that administration of this compound enhances cognitive functions, including object recognition and spatial memory. researchgate.net Immunohistochemical analysis of the brains of these mice revealed an increased density of β3-tubulin-positive neurites, as well as elevated levels of the synaptic proteins synaptophysin and postsynaptic density protein 95 (PSD-95) in the perirhinal cortex and hippocampus. nih.gov These findings indicate that this compound promotes the structural basis of synaptic connections. nih.gov Furthermore, this compound was found to modulate neurotransmitter levels, increasing serotonin (B10506) in the hippocampus and decreasing dopamine (B1211576) metabolites in the prefrontal cortex and hippocampus. nih.gov This suggests that this compound can enhance cognitive function by promoting the growth of neural connections and modulating brain chemistry. nih.gov

Cell Proliferation and Extracellular Matrix Disassembly

This compound has been identified as a modulator of biological processes integral to cell proliferation and the structural integrity of the extracellular matrix (ECM). e3s-conferences.orgresearchgate.net Network pharmacology studies have indicated that the mechanisms of action for this compound involve the regulation of proteolysis, collagen catabolic processes, and the disassembly of the extracellular matrix. e3s-conferences.orgresearchgate.nete3s-conferences.org These processes are critical in tissue remodeling, both in normal physiological functions and in pathological conditions.

The degradation of the ECM is a key step in cell proliferation and invasion, and it is primarily carried out by a family of enzymes known as matrix metalloproteinases (MMPs). Research has shown that this compound can influence the expression of these enzymes. Specifically, Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, have been identified as potential targets of this compound. e3s-conferences.orge3s-conferences.org These MMPs are zinc-dependent endopeptidases capable of degrading type IV collagen, a major structural component of basement membranes. wikipedia.org

Studies on human esophageal carcinoma cells (ECA-109) have demonstrated that this compound can suppress the expression levels of key signaling proteins. medchemexpress.com The compound has been shown to inhibit the PI3K/AKT/β-catenin signaling pathway in a dose-dependent manner. e3s-conferences.orgmedchemexpress.com This pathway is significant because it is known to regulate the expression of MMP-2 and MMP-9. e3s-conferences.org By down-regulating this pathway, this compound effectively reduces the expression of these metalloproteinases, thereby inhibiting the disassembly of the extracellular matrix. e3s-conferences.org Other research has shown that this compound can also reduce myofibroblast recruitment and the deposition of extracellular matrix by blocking the AMPK-STING pathway. researchgate.netresearchgate.net

Table 1: Key Proteins Modulated by this compound in ECM Disassembly

| Target Protein | Protein Family | Function | Effect of this compound | Reference |

|---|---|---|---|---|

| MMP-2 | Matrix Metalloproteinase | Degrades Type IV Collagen | Downregulation | e3s-conferences.orge3s-conferences.org |

| MMP-9 | Matrix Metalloproteinase | Degrades Type IV Collagen, involved in angiogenesis | Downregulation | e3s-conferences.orge3s-conferences.org |

| CCND1 (Cyclin D1) | Cyclin | Regulator of cell cycle progression | Potential Target | e3s-conferences.orge3s-conferences.org |

| p-PI3K | Kinase | Signaling protein in the PI3K/AKT pathway | Suppression | medchemexpress.com |

| p-AKT | Kinase | Signaling protein in the PI3K/AKT pathway | Suppression | medchemexpress.com |

| β-catenin | Catenin | Component of cell adhesion and signaling pathway | Suppression | medchemexpress.com |

Modulation of Cytosolic Calcium Ion Concentration

Scientific investigations suggest that this compound is involved in the positive regulation of cytosolic calcium ion concentration. e3s-conferences.orgresearchgate.nete3s-conferences.org The maintenance of calcium ion homeostasis within the cell's cytosol is a critical process for a multitude of cellular functions, including signal transduction, muscle contraction, and neurotransmission. ebi.ac.uk

Recent studies, particularly in the context of spinal cord injury (SCI), have begun to elucidate the specific molecular pathways through which this compound exerts its influence on calcium signaling. nih.gov Research indicates that this compound activates Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis. nih.govresearchgate.net This activation is achieved through the AMPK-TRPML1-calcineurin signaling pathway. nih.gov

The components of this pathway are directly linked to calcium modulation. TRPML1 (Transient Receptor Potential Mucolipin 1) is a calcium-permeable ion channel located on the membrane of lysosomes. Its activation leads to the release of calcium from lysosomes into the cytosol. Calcineurin is a calcium-dependent phosphatase; its activation by increased cytosolic calcium levels further propagates the signaling cascade that leads to the nuclear translocation of TFEB. nih.gov Therefore, the engagement of the AMPK-TRPML1-calcineurin pathway by this compound represents a sophisticated mechanism for modulating intracellular calcium levels. nih.gov These findings highlight a calcium-dependent signaling mechanism potentially modulated by this compound. nih.gov

Table 2: Signaling Pathway Components for Calcium Modulation by this compound | Pathway Component | Description | Role in Calcium Signaling | Reference | | --- | --- | --- | --- | | AMPK | Adenosine monophosphate-activated protein kinase | Energy sensor, upstream activator in the pathway | nih.govresearchgate.net | | TRPML1 | Transient Receptor Potential Mucolipin 1 | Lysosomal calcium ion channel | Its activation facilitates Ca²⁺ release into the cytosol | nih.gov | | Calcineurin | Calcium-dependent protein phosphatase | Activated by increased cytosolic Ca²⁺, dephosphorylates TFEB | nih.gov | | TFEB | Transcription Factor EB | Master regulator of lysosomal biogenesis and autophagy | Its activity is modulated by the calcium-dependent pathway | nih.govresearchgate.net |

Advanced Research Methodologies and Experimental Models

In vitro Cell Culture Models

In vitro models provide a controlled environment to study the direct effects of Heterophyllin B on specific cell types, allowing for detailed mechanistic analysis.

The ECA-109 human esophageal carcinoma cell line is a key model used to investigate the anti-cancer properties of this compound. nih.gov Studies have shown that this compound can significantly inhibit the adhesion and invasion of these cancer cells in a dose-dependent manner. nih.govchemfaces.com This inhibitory effect is attributed to its ability to modulate critical signaling pathways.

Research indicates that this compound targets the PI3K/AKT/β-catenin signaling pathway. chemfaces.commedchemexpress.com Treatment of ECA-109 cells with this compound leads to a marked decrease in the phosphorylation of PI3K and AKT, and a reduction in the protein levels of β-catenin. nih.govchemfaces.com This disruption of the signaling cascade affects the expression of downstream genes associated with cell adhesion and invasion. mdpi.com Specifically, this compound treatment increases the expression of E-cadherin, an adhesion molecule whose loss is associated with cancer progression, while significantly decreasing the expression of invasion-related factors such as snail, vimentin, matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9). mdpi.comchemfaces.com

Table 1: Effects of this compound on ECA-109 Cells

| Target Pathway/Molecule | Observed Effect | Reference |

|---|---|---|

| Cell Adhesion & Invasion | Significantly suppressed in a dose-dependent manner. | nih.govchemfaces.com |

| p-PI3K / p-AKT | Expression levels markedly decreased. | chemfaces.commedchemexpress.com |

| β-catenin | Protein levels markedly decreased. | nih.govchemfaces.com |

| E-cadherin | Expression was promoted. | mdpi.com |

| Snail, Vimentin, MMP-2, MMP-9 | Expression levels significantly decreased. | mdpi.com |

RAW 264.7 macrophages are a standard cell line for studying inflammatory responses. Research using this model has demonstrated the anti-inflammatory and antioxidant properties of this compound. frontiersin.orgnih.gov When these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, they produce inflammatory mediators. nih.gov